Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate
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Overview
Description
Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate is a chemical compound with a unique structure that includes a pyrazinone ring substituted with chloro, ethoxycarbonylmethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate typically involves the reaction of 3-chloropyrazinone with ethyl chloroformate and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone oxides, while substitution reactions can produce a variety of substituted pyrazinones .
Scientific Research Applications
Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyrazinone: Lacks the ethoxycarbonylmethyl group, leading to different chemical properties.
1-Ethoxycarbonylmethyl-6-methylpyrazinone: Lacks the chloro group, affecting its reactivity and applications.
3-Chloro-1-methylpyrazinone: Lacks the ethoxycarbonylmethyl group, resulting in different biological activities.
Uniqueness
Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H11ClN2O3 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-15-7(13)5-12-6(2)4-11-8(10)9(12)14/h4H,3,5H2,1-2H3 |
InChI Key |
QOMQSVIKNSNNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CN=C(C1=O)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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